ent-Trachyspic acid

Description

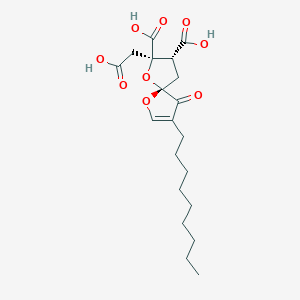

Structure

3D Structure

Properties

CAS No. |

858519-97-8 |

|---|---|

Molecular Formula |

C20H28O9 |

Molecular Weight |

412.4 g/mol |

IUPAC Name |

(2R,3R,5R)-2-(carboxymethyl)-8-nonyl-9-oxo-1,6-dioxaspiro[4.4]non-7-ene-2,3-dicarboxylic acid |

InChI |

InChI=1S/C20H28O9/c1-2-3-4-5-6-7-8-9-13-12-28-20(16(13)23)10-14(17(24)25)19(29-20,18(26)27)11-15(21)22/h12,14H,2-11H2,1H3,(H,21,22)(H,24,25)(H,26,27)/t14-,19+,20+/m0/s1 |

InChI Key |

LQLCHKHILFZNKF-VHKYSDTDSA-N |

Isomeric SMILES |

CCCCCCCCCC1=CO[C@]2(C1=O)C[C@H]([C@](O2)(CC(=O)O)C(=O)O)C(=O)O |

Canonical SMILES |

CCCCCCCCCC1=COC2(C1=O)CC(C(O2)(CC(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Elucidation of Chemical Structure and Absolute Stereochemistry of Ent Trachyspic Acid

Structural Framework Analysis

The structural foundation of ent-trachyspic acid is characterized by a complex interplay of a spiroketal system, multiple carboxylic acid groups, and a defined arrangement of stereocenters along its core.

Spiroketal and Tricarboxylic Acid Moiety Features

This compound is defined by a psu.edupsu.edu-spiroketal ring system. This motif, where two six-membered rings are joined by a single spirocyclic carbon atom, is a common feature in many biologically active natural products. mdpi.com The stability of the spiroketal unit is often dictated by stereoelectronic effects, such as the anomeric effect, which influences the preferred conformation of the rings. mdpi.com In the context of its synthesis, the spiroketal is typically formed in the later stages through an acid-induced cyclization of a suitable acyclic precursor containing both a ketone and two hydroxyl groups. nih.govresearchgate.net

Alkyl Citrate (B86180) Core Structural Characterization including Contiguous Asymmetric Centers

The core of this compound can be viewed as a substituted alkyl citrate derivative. This is evident from the central carbon chain which is functionalized with carboxyl groups and hydroxyl groups that ultimately form part of the spiroketal rings. The synthesis of this core is a significant challenge due to the presence of multiple contiguous asymmetric centers. The precise spatial arrangement of these stereocenters is critical as it defines the molecule as the ent-enantiomer of the natural (+)-trachyspic acid.

The stereochemistry at key positions is meticulously controlled during synthesis. For instance, the stereocenter at C-3 is often established using stereoselective reactions like the Ireland-Claisen rearrangement. nih.gov The choice of starting materials, such as derivatives of 2-deoxy-D-ribose, provides a chiral pool from which the desired stereochemistry can be built. nih.govresearchgate.net The synthesis of this compound specifically requires the construction of the enantiomeric form of the key intermediates used in the synthesis of (+)-trachyspic acid. researchgate.net This highlights the stereospecific nature of the synthetic pathways developed for these molecules.

Advanced Spectroscopic Methods for Structure Determination

The definitive confirmation of the complex structure of this compound and its intermediates relies on the application of sophisticated spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool in the structural elucidation of this compound and its synthetic precursors. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

In the synthesis of related spiroketal compounds, NMR spectroscopy has been crucial in determining the relative stereochemistry. mdpi.com For example, NMR analysis can reveal the stereochemical relationship between substituents on the spiroketal rings. mdpi.com In the context of the synthesis of trachyspic acid analogues, NMR spectroscopy was used to confirm that the stereochemistry at the C-3 position in certain synthetic intermediates was opposite to that found in the natural product, a key finding that guided further synthetic efforts. nih.gov The coupling constants between protons (J-values) in ¹H NMR spectra provide information about their dihedral angles, which helps in assigning the relative configuration of stereocenters. Furthermore, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of atoms within the molecule.

Table 1: Application of NMR Techniques in the Structural Analysis of Trachyspic Acid and its Precursors

| NMR Technique | Information Obtained | Relevance to this compound Structure |

|---|---|---|

| ¹H NMR | Chemical shifts, coupling constants (J-values) | Provides information on the electronic environment of protons and their spatial relationships (dihedral angles), aiding in the assignment of relative stereochemistry. |

| ¹³C NMR | Chemical shifts of carbon atoms | Maps the carbon skeleton of the molecule, identifying the presence of key functional groups like carbonyls (from acids/esters) and the spiroketal carbon. |

| COSY | Shows proton-proton couplings | Establishes the connectivity between adjacent protons, helping to trace out the carbon chains within the rings and the side chain. |

| HSQC | Correlates protons with their directly attached carbons | Links the ¹H and ¹³C NMR data, confirming which protons are attached to which carbon atoms. |

| HMBC | Shows correlations between protons and carbons over 2-3 bonds | Crucial for identifying long-range connectivities, which helps in piecing together the different fragments of the molecule, such as the connection of the side chain to the spiroketal core. |

| NOESY/ROESY | Shows through-space correlations between protons | Provides information about the proximity of protons in space, which is vital for determining the three-dimensional structure and confirming stereochemical assignments, particularly around the stereogenic centers and the spiroketal junction. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Stereochemical Assignment

While NMR can establish the relative stereochemistry, determining the absolute configuration of a chiral molecule like this compound requires chiroptical methods. The synthesis of a molecule designated as "ent-" (enantiomeric) necessitates confirmation that it is the mirror image of the natural product.

Circular Dichroism (CD) spectroscopy is a powerful technique for this purpose. It measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's absolute stereochemistry. For complex molecules like this compound, the CD spectrum provides a unique fingerprint corresponding to its specific three-dimensional arrangement. By comparing the experimentally obtained CD spectrum of the synthetic this compound with that of the natural (+)-trachyspic acid, one can confirm their enantiomeric relationship. The spectrum of the ent-isomer is expected to be a mirror image of the spectrum of the natural product.

Another key chiroptical measurement is specific rotation, determined using a polarimeter. The specific rotation of (+)-trachyspic acid would be equal in magnitude but opposite in sign to that of (-)-ent-trachyspic acid. This measurement provides a fundamental confirmation of the successful synthesis of the correct enantiomer. researchgate.net

Vibrational Spectroscopy (e.g., Infrared, Raman) in Structural Research

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying characteristic functional groups in this compound. The presence of the carboxylic acid moieties would give rise to a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration. A strong, sharp absorption band around 1700-1725 cm⁻¹ would indicate the C=O stretching of the carboxylic acid carbonyl group. The C-O stretching vibrations of the spiroketal system would also produce characteristic bands in the fingerprint region (typically 1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy can provide complementary information. While the O-H stretch of the carboxylic acids is often weak in Raman spectra, the C=O stretch gives a strong band. Raman can be particularly useful for studying the carbon backbone of the molecule.

Table 2: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | Typically weak |

| Carboxylic Acid | C=O Stretch | 1700-1725 (strong) | Strong |

| Spiroketal | C-O Stretch | 1000-1300 | Can be observed |

These vibrational techniques, while not typically used for determining stereochemistry, are essential for confirming the presence of the key functional groups that define the structure of this compound and for monitoring the progress of its synthesis, for example, by observing the disappearance of protecting group signals and the appearance of carboxylic acid signals in the final deprotection step.

Definitive Assignment of Absolute Configuration

The definitive determination of the absolute stereochemistry of complex natural products like this compound is a critical step that moves beyond the initial elucidation of its planar structure and relative stereochemistry. This process is often fraught with challenges and typically requires unambiguous methods, such as enantiospecific total synthesis, to provide conclusive proof of the three-dimensional arrangement of atoms.

Challenges in Initial Stereochemical Elucidation

The initial determination of the absolute configuration of this compound faced significant hurdles, a common issue for the broader family of alkyl citrate natural products. publish.csiro.au These molecules are characterized by a densely functionalized and highly oxidized triacid core, which complicates structural analysis. publish.csiro.aupublish.csiro.au

Key challenges included:

Structural Complexity: The presence of a highly oxidized triacid moiety requires a sophisticated strategy for the use of protecting groups during any synthetic efforts aimed at confirming the structure. publish.csiro.au This high density of functional groups can also complicate the interpretation of spectroscopic data, such as NMR, which is often used for determining relative stereochemistry.

Initial Misassignment Potential: For the related natural product, citrafungin A, its initial stereochemical assignment was later revised to 3S, 4S, 6S to align with the configurations of other alkyl citrates. researchgate.net This highlights a common challenge in this class of compounds, where initial assignments based on spectroscopic data or biosynthetic assumptions can be incorrect, necessitating confirmation through unambiguous total synthesis.

These inherent structural complexities meant that simple spectroscopic analysis or chemical degradation was insufficient for a definitive assignment, leading researchers to employ more robust techniques.

Enantiospecific Synthesis as a Tool for Absolute Configuration Assignment (e.g., 3S,4S,6S for natural (+)-ent-Trachyspic Acid)

Enantiospecific total synthesis provides an unequivocal method for determining the absolute configuration of a chiral molecule. By synthesizing a stereoisomer of the natural product from a starting material of known absolute stereochemistry, a direct comparison of its physical and spectroscopic properties (such as specific rotation) with those of the natural compound can confirm or deny the proposed structure.

The absolute stereochemistry of natural (+)-ent-Trachyspic acid was definitively assigned as (3S,4S,6S) through such a synthetic approach. rsc.org A key breakthrough was the enantiospecific synthesis of its unnatural enantiomer, (-)-Trachyspic acid. rsc.orgresearchgate.net When the properties of the synthetic (-)-Trachyspic acid were shown to be the mirror image of the natural (+)-isomer, it logically confirmed the (3S,4S,6S) configuration for the natural product.

One successful synthesis was reported by Rizzacasa and coworkers, who developed a unified strategy to access not only natural (+)-ent-Trachyspic acid but also its enantiomer and other C3 epimers from a single, common chiral precursor. mdpi.comnih.gov

The core of this synthetic strategy involved:

Chiral Starting Material: The synthesis commenced from a 2-deoxy-D-ribose derivative, a readily available chiral building block. mdpi.comnih.gov

Divergent Synthesis: Through a series of reactions, this starting material was used to create key lactone intermediates. The stereochemistry at C-4 in a precursor allyl ester was used to set the stereochemistry at C-3 via a stereospecific Ireland-Claisen rearrangement. mdpi.com By inverting the stereocenter at C-4 in an early intermediate, the team could produce the enantiomeric lactone, ent-22, which was essential for creating the natural (+)-form of Trachyspic acid. mdpi.compsu.edu

Fragment Coupling and Cyclization: The anion of a separately prepared vinyl bromide fragment (13) was coupled with the key lactone intermediate (ent-22). mdpi.compsu.edu This was followed by an acid-induced spirocyclization to form the characteristic spiroketal core of the molecule. mdpi.com

Final Steps: Ozonolysis and subsequent deprotection of the carboxylic acid groups yielded the final target molecule, (+)-ent-Trachyspic acid. mdpi.compsu.edu

The successful synthesis of (+)-ent-Trachyspic acid with the (3S,4S,6S) configuration, whose spectroscopic data matched that of the natural product, provided the definitive proof of its absolute stereochemistry. mdpi.com

Chemical Synthesis Methodologies for Ent Trachyspic Acid and Its Analogues

Retrosynthetic Analysis Strategies for the Complex Triacid Core

The retrosynthetic analysis of ent-trachyspic acid reveals the inherent complexities of its structure and guides the strategic planning for its total synthesis. A primary challenge lies in the stereocontrolled construction of the densely functionalized spiroketal core and the appended side chains.

Disconnection Approaches for Densely Functionalized Spiroketal Scaffolds

The central spiroketal ring system of this compound is a key structural feature that demands a robust synthetic approach for its stereoselective formation. Retrosynthetic disconnection of the spiroketal typically involves breaking the two C-O bonds of the ketal carbon. This leads to a keto-diol precursor which, upon acid-catalyzed cyclization, can form the desired spiroketal. The major challenge in this approach is controlling the stereochemistry at the spirocyclic center, which can be influenced by thermodynamic or kinetic factors. mdpi.comresearchgate.net

In the context of this compound, a common retrosynthetic strategy involves disconnecting the molecule into two main fragments: a highly functionalized lactone precursor for the spiroketal core and a side-chain fragment. For instance, the enantiospecific synthesis of (-)-trachyspic acid by Rizzacasa and coworkers utilized a retrosynthetic analysis that disconnected the molecule back to a lactol precursor. This lactol, in turn, was envisioned to be formed from the coupling of a vinyl bromide side chain and a lactone derived from 2-deoxy-D-ribose. mdpi.com This approach allows for the stereochemistry of the final product to be traced back to the chiral pool starting material.

Key Retrosynthetic Disconnections for this compound:

| Disconnection Point | Precursor Fragments | Key Transformation |

| Spiroketal C-O bonds | Keto-diol | Acid-catalyzed spirocyclization |

| C10-C11 bond | Lactol and vinyl bromide | Organometallic addition |

| Alkyl citrate (B86180) core | Cyclobutene diester | Rearrangement and ring-opening |

Stereocontrolled Fragment Construction via Precursor Design

The successful total synthesis of this compound hinges on the stereocontrolled construction of its constituent fragments. The design of these precursors must embed the correct stereochemical information to guide the formation of the multiple stereocenters in the final molecule.

A notable strategy for stereocontrolled fragment construction is the use of chiral pool starting materials. In the synthesis of (-)-trachyspic acid, the Rizzacasa group elegantly utilized a 2-deoxy-D-ribose derivative to construct the key lactone fragment. mdpi.com The inherent chirality of the sugar derivative dictated the stereochemical outcome of subsequent transformations, including an Ireland-Claisen rearrangement that established the stereocenter at C3. mdpi.com

For the synthesis of the enantiomer, (+)-trachyspic acid, the same group designed a precursor with an inverted stereocenter at C4. This strategic inversion in the precursor design led to the desired 3R stereochemistry in the Ireland-Claisen rearrangement product, ultimately affording the natural enantiomer of trachyspic acid. mdpi.com

Total Synthesis Approaches to this compound and its Esters

The formidable structure of this compound has attracted the attention of several research groups, leading to a number of distinct and innovative total synthesis approaches.

Pioneering Total Syntheses and Contributions

The first total synthesis of (±)-trachyspic acid was accomplished by Hirai and coworkers. This landmark achievement also served to determine the relative configuration of the natural product. A key feature of their strategy was a Cr(II)/Ni(II)-mediated reaction to couple an aldehyde containing the citric acid moiety with a long-chain triflate.

The enantiospecific synthesis of (-)-trachyspic acid by Zammit and Rizzacasa was a pivotal contribution that allowed for the assignment of the absolute configuration of the natural (+)-trachyspic acid as 3S,4S,6S. rsc.org Their approach, as previously mentioned, relied on a chiral pool starting material and a key Ireland-Claisen rearrangement to set a crucial stereocenter.

While the prompt mentions the contributions of Morokuma, a detailed account of a total synthesis of trachyspic acid by this group was not prominently found in the surveyed literature.

Formal Syntheses and Derivatization Studies

Formal syntheses, where a known intermediate in a previously reported total synthesis is prepared, and derivatization studies have also contributed to the understanding of trachyspic acid's chemistry.

A notable contribution in this area is the three-component coupling approach to the trachyspic acid carbon skeleton developed by Jeffrey S. Johnson and coworkers. nih.govnih.gov This strategy involves the coupling of the lithium enolate of t-butyl acetate, a silyl glyoxylate, and an α,β-unsaturated ketone. nih.govnih.gov This method allows for the rapid assembly of the core structure and was successfully applied to the synthesis of the trachyspic acid dimethyl ester. nih.gov A key innovation in this synthesis was the use of a 3,4-disubstituted isoxazole to mask the C7/C9 dicarbonyl functionality. nih.govnih.gov

Information regarding a formal synthesis by Calo was not found in the reviewed literature.

Cyclobutene Diester Strategies for Alkyl Citrate Core Formation

A powerful and efficient method for the construction of the alkyl citrate core of natural products like trachyspic acid involves the use of cyclobutene diester intermediates. This strategy has been effectively demonstrated in the synthesis of a trachyspic acid analogue.

The total synthesis of (+)-trachyspic acid 19-n-butyl ester by the Rizzacasa group showcases this approach. nih.gov The key step is a formal [2+2] cycloaddition between a silyl ketene acetal derived from a lactone and di-n-butylacetylene dicarboxylate to form a cyclobutene diester with high diastereoselectivity. nih.gov An acid-mediated rearrangement of this cyclobutene diester, followed by lactone ring-opening and further manipulations, provides an orthogonally protected aldehyde intermediate. nih.gov This intermediate is then elaborated to the final product through a series of steps including a Nozaki-Hiyama-Kishi coupling and a spirocyclization/oxidative cleavage sequence. nih.govorganic-chemistry.org

This strategy is attractive due to its efficiency and the high level of stereocontrol achieved in the initial cycloaddition step, which sets the stage for the stereoselective formation of the complex core.

Stereoselective Installation of Contiguous Asymmetric Centers in the Citrate Moiety

The stereoselective synthesis of the densely functionalized citrate moiety, which contains contiguous asymmetric centers, represents a significant challenge in the total synthesis of this compound. Researchers have explored various strategies to control the stereochemistry at these centers. One notable approach involves the use of chiral auxiliaries to direct the formation of the desired stereoisomers. For instance, Evans' asymmetric aldol reactions have been employed to establish the initial stereocenters, which are then elaborated to the final citrate structure.

Another successful strategy relies on substrate-controlled diastereoselective reactions. In these methods, existing stereocenters in a precursor molecule guide the stereochemical outcome of subsequent transformations. For example, the diastereoselective reduction of a ketone precursor can establish one of the hydroxyl stereocenters, which in turn directs the stereochemistry of an adjacent center through intramolecular interactions. The choice of reagents and reaction conditions is critical in achieving high levels of diastereoselectivity.

Furthermore, enzymatic resolutions and desymmetrization strategies have been utilized to access enantiomerically pure building blocks for the citrate core. These methods take advantage of the high stereoselectivity of enzymes to differentiate between enantiomers or prochiral centers, providing a reliable route to key intermediates with the correct absolute stereochemistry.

Enantiospecific Synthesis Development of this compound

The development of enantiospecific syntheses for both enantiomers of Trachyspic acid has been crucial for confirming the absolute configuration of the natural product and for structure-activity relationship studies.

Asymmetric Synthesis of (-)-ent-Trachyspic Acid

The enantiospecific synthesis of (−)-Trachyspic acid has been successfully achieved, a significant accomplishment that allowed for the definitive assignment of the absolute configuration of the naturally occurring (+)-Trachyspic acid as 3S,4S,6S. rsc.org This synthesis typically commences from a chiral pool starting material, such as a carbohydrate or an amino acid, which already possesses one or more of the required stereocenters. The subsequent synthetic sequence is designed to transfer and preserve this initial chirality throughout the construction of the target molecule. Key steps often involve stereospecific transformations that proceed with high fidelity, ensuring the enantiomeric purity of the final product.

Asymmetric Synthesis of (+)-ent-Trachyspic Acid

The asymmetric synthesis of (+)-ent-Trachyspic acid, the naturally occurring enantiomer, has also been a focal point of synthetic efforts. One reported total synthesis of (+)-Trachyspic acid 19-n-butyl ester provides a notable example. nih.gov This synthesis features a formal [2+2] cycloaddition between a silylketene acetal derived from a lactone and di-n-butylacetylene dicarboxylate, which proceeds with high diastereoselectivity (dr >20:1). nih.gov An acid-mediated rearrangement of the resulting cyclobutene diester, followed by further manipulations, ultimately yields the target molecule. nih.gov

Key Stereoselective Transformations (e.g., Ireland-Claisen Rearrangement)

The Ireland-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, has been a key stereoselective transformation in the synthesis of complex natural products, including building blocks relevant to Trachyspic acid. nih.govchem-station.com This researchgate.netresearchgate.net-sigmatropic rearrangement of an allylic ester proceeds through a well-defined chair-like transition state, allowing for the predictable transfer of chirality and the creation of new stereocenters with a high degree of control. The geometry of the intermediate silyl ketene acetal, which can often be controlled by the reaction conditions, dictates the stereochemical outcome of the rearrangement. This level of stereocontrol is particularly valuable in constructing the intricate carbon skeleton of molecules like this compound.

Advanced Synthetic Methodologies and Catalytic Systems

Modern synthetic chemistry has provided a range of advanced tools and catalytic systems that have been applied to the synthesis of complex molecules like this compound.

Chromium(II)/Nickel(II)-Mediated Coupling Reactions

A significant advancement in the synthesis of (+)-Trachyspic acid 19-n-butyl ester was the utilization of a Nozaki-Hiyama-Kishi (NHK) coupling reaction. nih.gov This chromium(II)/nickel(II)-mediated reaction is highly effective for the coupling of a vinyl iodide with an aldehyde to form an allylic alcohol. nih.gov The NHK reaction is renowned for its high chemoselectivity and tolerance of a wide range of functional groups, making it particularly suitable for use in the late stages of a complex synthesis. In the synthesis of the Trachyspic acid analogue, the coupling of an aldehyde fragment with a vinyl iodide fragment was successfully achieved using this methodology. nih.gov The resulting allylic alcohol was then oxidized to an enone, which underwent a spirocyclization/oxidative cleavage/elimination sequence to furnish the triester core of the molecule. nih.gov

| Reaction | Key Reagents | Purpose in Synthesis | Reference |

| Nozaki-Hiyama-Kishi Coupling | CrCl2, NiCl2, Vinyl Iodide, Aldehyde | Formation of a key C-C bond to connect two complex fragments. | nih.gov |

| [2+2] Cycloaddition | Silylketene acetal, Di-n-butylacetylene dicarboxylate | Stereoselective construction of the core ring structure. | nih.gov |

| Ireland-Claisen Rearrangement | Allylic ester, Strong base (e.g., LDA), Silylating agent (e.g., TMSCl) | Stereoselective formation of C-C bonds and installation of stereocenters. | nih.govchem-station.com |

Nozaki-Hiyama-Kishi Coupling Applications

The Nozaki-Hiyama-Kishi (NHK) reaction is a pivotal chromium-mediated coupling method utilized in the synthesis of complex natural products, including analogues of this compound. This reaction facilitates the formation of a key carbon-carbon bond, typically between a vinyl iodide and an aldehyde, to construct a crucial portion of the molecular framework.

In the total synthesis of (+)-Trachyspic acid 19-n-butyl ester, an analogue of this compound, the NHK coupling was employed to connect two major fragments of the molecule. nih.govacs.org The reaction involved the coupling of an orthogonally protected alkyl citrate aldehyde with a vinyl iodide. acs.org This step was critical in forming the C6-C7 bond of the trachyspic acid core, leading to the formation of a secondary allylic alcohol. nih.govacs.org The subsequent oxidation of this alcohol provided the necessary enone precursor for the spirocyclization step. nih.govacs.org

The specific reactants used in this NHK coupling were a complex aldehyde and a vinyl iodide fragment. The reaction's success was a key advancement in the synthetic route, enabling the eventual construction of the spiroacetal system characteristic of trachyspic acids. acs.org

Table 1: Key Components in the Nozaki-Hiyama-Kishi Coupling for (+)-Trachyspic Acid Analogue Synthesis

| Reactant Type | Specific Role in the Synthesis | Resulting Bond Formation |

| Alkyl Citrate Aldehyde | The electrophilic component in the coupling reaction. | Forms the C6-C7 bond in the trachyspic acid backbone. |

| Vinyl Iodide | The nucleophilic component (after oxidative addition to Cr(II)). | Contributes the vinyl group that is part of the spirocycle precursor. |

Spirocyclization and Oxidative Cleavage Sequences

Following the successful carbon-carbon bond formation via the Nozaki-Hiyama-Kishi coupling and subsequent oxidation, a sequence of spirocyclization and oxidative cleavage is employed to construct the characteristic spiro-γ-lactone ring system of trachyspic acid analogues. This sequence transforms the linear precursor into the complex bicyclic core of the molecule.

In the synthesis of (+)-Trachyspic acid 19-n-butyl ester, the enone product from the NHK and oxidation steps undergoes a spirocyclization/oxidative cleavage/elimination cascade. nih.govacs.org This process is initiated by an acid-catalyzed cyclization, which forms the spirocyclic structure. organic-chemistry.org Subsequent ozonolysis serves as the oxidative cleavage step, which is followed by a β-elimination to yield the final triester. organic-chemistry.org This sequence resulted in the formation of the desired spiroacetal with a diastereomeric ratio of 6:1. nih.govacs.org

This multi-step process is a highly efficient method for constructing the intricate spiroketal core of the trachyspic acid molecule, demonstrating a sophisticated application of classic organic reactions to achieve the synthesis of a complex natural product analogue. organic-chemistry.org

Table 2: Stages of the Spirocyclization and Oxidative Cleavage Sequence

| Stage | Description | Key Reagents/Conditions | Outcome |

| Spirocyclization | Acid-catalyzed intramolecular reaction to form the spirocyclic ring system. | Acid | Formation of the bicyclic spiroketal intermediate. |

| Oxidative Cleavage | Cleavage of a carbon-carbon double bond within the newly formed structure. | Ozonolysis (O₃) | Generation of carbonyl functionalities for further transformation. |

| Elimination | β-elimination reaction to furnish the final triester product. | Not specified | Formation of the target triester with the desired spiroacetal core. |

Modular Synthesis Approaches for Diastereomers and Analogues

Information regarding modular synthesis approaches specifically designed for the generation of a diverse range of diastereomers and analogues of this compound is not extensively detailed in the reviewed literature. The primary focus of the available research has been on the total synthesis of specific target molecules, such as (-)-Trachyspic acid and its (+)-19-n-butyl ester analogue. These syntheses, while demonstrating elegant and effective chemical strategies, are largely linear in nature and not explicitly described as modular or divergent routes intended for the rapid production of a library of related compounds. The development of such a modular approach would be a significant advancement in the exploration of the structure-activity relationships of the trachyspic acid class of molecules.

Biological Activities and Molecular Mechanisms of Action of Ent Trachyspic Acid in Vitro Studies

Enzyme Target Identification and Inhibition Profiling

ent-Trachyspic acid has been identified as a biologically active natural product with the ability to inhibit key enzymes involved in pathological processes. In vitro studies have focused on characterizing its inhibitory profile against specific molecular targets.

Heparanase Inhibition and its Biochemical Implications in Extracellular Matrix Remodeling (IC50 Values)

This compound was first isolated as a novel inhibitor of heparanase, a mammalian endo-β-D-glucuronidase. nih.govtandfonline.com This enzyme is the only known mammalian enzyme capable of cleaving heparan sulfate (B86663) chains of heparan sulfate proteoglycans (HSPGs), which are critical components of the extracellular matrix (ECM) and basement membranes. tandfonline.com In biochemical assays, trachyspic acid demonstrated inhibitory activity against heparanase with a reported IC50 value of 36 µM. nih.gov

The biochemical implication of heparanase inhibition is the stabilization of the ECM. tandfonline.com By preventing the degradation of heparan sulfate, this compound interferes with the structural remodeling of the ECM. This action can prevent the release of various heparan sulfate-bound molecules, such as growth factors and cytokines, which are crucial for processes like cell signaling and angiogenesis. The integrity of the basement membrane, a specialized layer of the ECM, is crucial for tissue organization and preventing the invasion of cells.

Table 1: Heparanase Inhibition by this compound

| Compound | Target Enzyme | IC50 Value (µM) |

|---|

Polo-like Kinase 1 (Plk1) Inhibition by this compound and its Esters

Further investigation into the bioactivity of this compound and its derivatives revealed their ability to inhibit Polo-like kinase 1 (Plk1). sci-hub.se Plk1 is a serine-threonine protein kinase that plays a pivotal role in regulating multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. researchgate.net The inhibitory action of this compound is directed toward the polo-box domain (PBD) of Plk1, a phosphopeptide-binding domain at the C-terminus that is essential for the subcellular localization and substrate targeting of the kinase. sci-hub.seresearchgate.net

In vitro screening demonstrated that both this compound and its 19-n-butyl ester derivative inhibit the PBD-dependent binding. sci-hub.se Their inhibitory activities were found to be in a similar range to that of purpurogallin, a known Plk1 inhibitor. sci-hub.se

Table 2: Plk1 Polo-Box Domain (PBD) Inhibition

| Compound | Target | IC50 Value (µM) |

|---|---|---|

| This compound | Plk1 PBD | 128 sci-hub.se |

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

The unique structure of this compound, featuring a 5,5-spiroacetal core with an alkyl chain and a tricarboxylic acid moiety, distinguishes it from many other enzyme inhibitors. sci-hub.se Initial structure-activity relationship (SAR) studies have provided insights into the roles of its functional groups.

Investigation of Functional Group Contributions to in vitro Biological Activity

The core structure of this compound, containing a spiroketal system and multiple carboxylic acid groups, appears to be a key determinant of its biological activity. nih.govsci-hub.se Unlike many other Plk1 inhibitors that possess aromatic moieties, the activity of this compound and its derivatives stems from its distinct aliphatic, poly-acidic structure. sci-hub.se The tricarboxylic acid feature is significant for its interaction with target enzymes. The observation that related derivatives with similar core structures also exhibit Plk1 inhibitory activity suggests that the spiroacetal framework is an attractive lead for the development of Plk1 inhibitors. sci-hub.se

Comparative Analysis of this compound and its 19-n-butyl Ester

A direct comparison of the in vitro activity of this compound and its synthetic derivative, this compound 19-n-butyl ester, against the Plk1 polo-box domain offers valuable SAR insights. sci-hub.se this compound demonstrated a PBD inhibitory IC50 value of 128 µM, while the 19-n-butyl ester derivative showed a slightly more potent IC50 of 102 µM. sci-hub.se

This comparison indicates that the esterification of one of the carboxylic acid groups with a butyl chain does not diminish, and may even slightly enhance, its ability to interfere with Plk1 PBD-dependent interactions. sci-hub.se This suggests that the free carboxylate at this position is not essential for binding and that the introduction of a moderately lipophilic butyl group may be favorable for the interaction. This finding highlights a potential site for modification to develop future derivatives with improved activity. sci-hub.se

Exploration of Cellular Mechanisms (In Vitro Models)

The identified enzymatic inhibitions by this compound have direct implications for cellular mechanisms explored in in vitro models. While specific studies on cell lines are not detailed in the provided scope, the consequences of its molecular actions can be inferred.

The inhibition of heparanase is mechanistically linked to the maintenance of ECM integrity. In cellular models, this would translate to a reduction in the breakdown of the basement membrane, a process critical for cell invasion and metastasis. By inhibiting heparanase, this compound can interfere with the remodeling of the cellular microenvironment.

The inhibition of the Plk1 polo-box domain points to a direct interference with cell cycle progression. Plk1 is a master regulator of mitosis, and its proper function is essential for the orderly transition through the stages of cell division. researchgate.net Inhibition of its PBD-dependent interactions would disrupt its ability to localize to key mitotic structures and phosphorylate its substrates, leading to defects in spindle formation, chromosome segregation, and cytokinesis. Therefore, the cellular mechanism downstream of Plk1 inhibition by this compound involves the disruption of mitotic fidelity.

Putative Interactions with Intracellular Effector Systems

In vitro research has identified the endo-β-glucuronidase enzyme heparanase as a direct intracellular target of this compound. rsc.org Trachyspic acid, originally isolated from the fungus Talaromyces trachyspermus, was identified as a potent inhibitor of heparanase. rsc.orgnih.gov Subsequent chemoenzymatic synthesis and analysis of its stereoisomers, including the natural (+)-Trachyspic acid and its enantiomer, (-)-Trachyspic acid (this compound), confirmed this inhibitory activity. rsc.orgrsc.org

Studies comparing the various stereoisomers revealed that the specific stereochemistry of the triacid portion of the molecule is not a critical determinant for its activity against heparanase. rsc.org Both the natural form and this compound, along with other synthetic stereoisomers, demonstrate similar inhibitory potency against heparanase, indicating that multiple configurations can effectively interact with the enzyme's active site. rsc.orgnih.gov The inhibition is also specific, as Trachyspic acid showed no significant inhibitory effect on bovine liver β-glucuronidase. nih.gov

The table below summarizes the inhibitory concentrations of this compound and related stereoisomers against heparanase as determined in enzymatic assays.

Table 1: In Vitro Inhibitory Activity of Trachyspic Acid Stereoisomers against Heparanase

| Compound | Target Enzyme | IC₅₀ Value (μM) | Source(s) |

|---|---|---|---|

| (+)-Trachyspic Acid (Natural) | Heparanase | 36 | rsc.orgnih.gov |

| (-)-Trachyspic Acid (this compound) | Heparanase | ~24.5 - 33.5 | nih.gov |

Modulation of Signal Transduction Pathways in Cell-Based Assays

The primary mechanism of action established for this compound is the direct inhibition of heparanase. rsc.orgnih.gov Heparanase activity is known to be a critical component in the progression of cancer and inflammation, partly through its ability to release heparan sulfate-bound growth factors like vascular endothelial growth factor (VEGF) and fibroblast growth factors (FGFs), which subsequently activate pro-survival and pro-proliferative signaling pathways. rsc.org

However, detailed in vitro studies specifically investigating the direct effects of this compound treatment on the modulation of downstream signal transduction pathways in cell-based assays are not extensively documented in the available scientific literature. While the inhibition of heparanase by other agents has been linked to downstream effects on pathways such as PI3K/Akt and MAPK, direct experimental data demonstrating that this compound modulates these, or other specific pathways like NF-κB or apoptosis-related cascades, in cellular models is not presently available. Therefore, a definitive profile of its influence on intracellular signaling networks based on direct cell-based evidence remains to be fully elucidated.

Biogenesis and Biosynthetic Pathways of Ent Trachyspic Acid

Context within Fungal Secondary Metabolite Production

Fungi are prolific producers of a vast array of secondary metabolites, which are specialized compounds not essential for normal growth but crucial for survival, competition, and interaction with the environment. nih.govrsc.org These metabolites exhibit remarkable structural diversity and potent biological activities, including antibiotic, antifungal, and anticancer properties. rsc.org The genetic blueprints for the production of these compounds are typically organized in biosynthetic gene clusters (BGCs), which are contiguous sets of genes encoding all the necessary enzymatic machinery for the synthesis of a specific metabolite. nih.govbiorxiv.org This clustered organization facilitates the coordinated expression of the pathway and the inheritance of the entire metabolic capability as a single unit.

The biosynthesis of fungal secondary metabolites follows several major pathways, including those for polyketides, non-ribosomal peptides, terpenes, and alkaloids. nih.gov ent-Trachyspic acid belongs to the family of alkyl citrate (B86180) natural products, a class of fungal metabolites characterized by a citric acid core linked to an alkyl chain. researchgate.net These compounds, like many other fungal secondary metabolites, are assembled through a series of enzymatic reactions catalyzed by dedicated enzymes encoded within a specific BGC. nih.gov The study of these pathways often involves a combination of genomic analysis to identify the BGC, gene knockout experiments to determine enzyme function, and heterologous expression to reconstitute the pathway in a model organism. nih.govnih.gov

The production of alkyl citrates such as squalestatin S1 and byssochlamic acid by fungal type I polyketide synthases (PKS) highlights the complexity and modularity of these biosynthetic pathways. uni-hannover.de Fungi have evolved sophisticated enzymatic tools, including synthases, tailoring enzymes like oxygenases and methyltransferases, to create a diverse chemical arsenal. rsc.orgnih.gov Understanding the biogenesis of this compound within this broader context of fungal secondary metabolism provides insights into the evolution of these pathways and the chemical logic that governs the assembly of such complex molecules.

Putative Biosynthetic Routes to the Alkyl Citrate Framework

The core structure of this compound is an alkyl-substituted citric acid derivative. researchgate.net While the specific biosynthetic gene cluster for this compound has not been fully characterized, its formation can be postulated based on the well-established biosynthetic pathways of other fungal alkyl citrates, such as sporothriolide (B120571) and the hexylitaconic acids produced by Aspergillus niger. sdu.edu.cnscispace.com

The key step in the formation of the alkyl citrate framework is the condensation of an activated fatty acid (in the form of an acyl-CoA thioester) with oxaloacetate. This reaction is catalyzed by a specialized enzyme known as an alkyl citrate synthase (ACS) . sdu.edu.cnchemrxiv.org This enzyme is a type of citrate synthase that exhibits substrate flexibility, allowing it to utilize a long-chain acyl-CoA instead of the usual acetyl-CoA. ebi.ac.uknih.gov

The putative biosynthetic pathway for the alkyl citrate core of this compound likely involves the following key steps:

Fatty Acid Synthesis: A dedicated fatty acid synthase (FAS) produces the specific long-chain fatty acid that will form the alkyl side chain of this compound. sdu.edu.cnfrontiersin.org

Activation to Acyl-CoA: The synthesized fatty acid is activated to its corresponding acyl-CoA thioester.

Condensation by Alkyl Citrate Synthase: The acyl-CoA is condensed with oxaloacetate, a central metabolite from the Krebs cycle, by an alkyl citrate synthase to form the initial alkyl citrate intermediate. sdu.edu.cnresearchgate.net This step establishes the fundamental carbon skeleton and the initial stereochemistry of the molecule.

Tailoring Reactions: Following the initial condensation, a series of tailoring enzymes, such as dehydratases, decarboxylases, hydroxylases, and oxidoreductases, would modify the initial alkyl citrate scaffold to produce the final structure of this compound. These modifications could include the formation of anhydride (B1165640) or lactone rings, as seen in other alkyl citrates. researchgate.netsdu.edu.cn

The table below outlines the proposed key enzymes and their roles in the biosynthesis of the this compound framework, based on analogous fungal pathways.

| Enzyme | Proposed Function in this compound Biosynthesis | Reference to Analogous Pathways |

| Fatty Acid Synthase (FAS) | Synthesis of the long-chain alkyl precursor. | sdu.edu.cnfrontiersin.org |

| Acyl-CoA Synthetase | Activation of the fatty acid to its CoA thioester. | sdu.edu.cn |

| Alkyl Citrate Synthase (ACS) | Condensation of the acyl-CoA with oxaloacetate to form the alkyl citrate core. | sdu.edu.cnchemrxiv.orgebi.ac.uk |

| Dehydratase | Removal of a water molecule to potentially form a double bond. | sdu.edu.cn |

| Decarboxylase | Removal of a carboxyl group. | scispace.com |

| Dioxygenase/Hydroxylase | Introduction of hydroxyl groups at specific positions. | nih.govgenome.jp |

| Oxidoreductase/Lactonase | Catalysis of oxidation/reduction reactions and potential formation of a lactone ring. | sdu.edu.cn |

Relationship to Other ent-Diterpenoid Biosynthesis (e.g., ent-trachylobanes, ent-atisanes)

The "ent-" prefix in this compound indicates an enantiomeric relationship to the more common series of natural products. This is a frequent feature in fungal terpenoid biosynthesis. nih.gov The biogenesis of the diterpenoid portion of molecules like ent-trachylobanes and ent-atisanes provides a valuable framework for understanding the potential origins of the polycyclic systems that can be related to the alkyl side chain of complex alkyl citrates.

ent-trachylobanes, ent-atisanes, and the related ent-kauranes are all classes of diterpenoids that are biosynthetically derived from a common precursor, ent-copalyl diphosphate (B83284) (ent-CPP). sdu.edu.cnresearchgate.netwikipedia.org This precursor is formed from the cyclization of geranylgeranyl diphosphate (GGPP) by an ent-copalyl diphosphate synthase. wikipedia.org In fungi, this enzyme is often a bifunctional protein that also catalyzes the subsequent conversion of ent-CPP to ent-kaurene. nih.govresearchgate.net

The biosynthetic relationship between these diterpenoid families is characterized by a series of carbocation-mediated cyclizations and rearrangements catalyzed by terpene cyclases. The key branching point in their biosynthesis is the rearrangement of the cation formed from ent-CPP.

ent-Kaurane skeleton: Formed by a straightforward cyclization pathway.

ent-Trachylobane skeleton: Arises from the ent-kaurane skeleton through a bioinspired nucleophilic cyclopropanation, creating a characteristic cyclopropane (B1198618) ring. sdu.edu.cn

ent-Atisane skeleton: Can be formed through the cleavage of the cyclopropane ring of an ent-trachylobane intermediate. sdu.edu.cnresearchgate.net

While this compound itself is an alkyl citrate and not a pure diterpenoid, the structural motifs found in its more complex analogs suggest a possible evolutionary link or a hybrid biosynthetic origin. It is conceivable that the alkyl side chain of some complex alkyl citrates could be derived from or inspired by these diterpenoid biosynthetic pathways. The enzymes responsible for generating the complex carbocyclic systems in ent-trachylobanes and ent-atisanes could potentially be adapted to modify the alkyl chain of an alkyl citrate precursor.

The biotransformation of ent-trachylobane derivatives by fungi like Gibberella fujikuroi demonstrates the capacity of fungal enzymes to modify these complex diterpenoid skeletons, primarily through hydroxylation reactions. nih.gov This enzymatic machinery could also be involved in the tailoring of the alkyl side chain of this compound and related compounds.

The table below summarizes the key precursors and skeletal types in the related ent-diterpenoid biosynthesis.

| Compound Family | Key Precursor | Characteristic Structural Feature | Biogenetic Relationship | Reference |

| ent-Kauranes | ent-Copalyl diphosphate | Bridged polycyclic system | Precursor to ent-trachylobanes | sdu.edu.cnresearchgate.net |

| ent-Trachylobanes | ent-Kaurane intermediate | Contains a cyclopropane ring | Formed from ent-kauranes; can be a precursor to ent-atisanes | sdu.edu.cnresearchgate.net |

| ent-Atisanes | ent-Trachylobane intermediate | Bridged polycyclic system | Formed by cleavage of the cyclopropane ring of ent-trachylobanes | sdu.edu.cnresearchgate.net |

Future Research Directions and Unexplored Avenues for Ent Trachyspic Acid Research

Advanced Spectroscopic Characterization for Conformational Dynamics

The three-dimensional structure of ent-Trachyspic acid, particularly the conformation of its spiroketal core and the orientation of its three carboxylic acid groups, is crucial to its biological activity. nih.govnih.gov While standard NMR techniques have been used for the initial structural elucidation of Trachyspic acid, more advanced spectroscopic methods are needed to understand the conformational dynamics of this compound in solution, which is more representative of the physiological environment. nih.gov

Future research should employ a suite of advanced NMR techniques to provide a detailed picture of the conformational landscape of this compound. ipb.pt Techniques such as Rotating Frame Overhauser Effect Spectroscopy (ROESY) can reveal through-space correlations between protons, providing insights into the molecule's folding and the spatial proximity of its functional groups. ipb.pt Furthermore, two-dimensional exchange spectroscopy (2D EXSY) could be utilized to study the kinetics of conformational exchange, particularly the dynamics of the spiroketal moiety. nih.gov

Vibrational Circular Dichroism (VCD) spectroscopy offers a powerful, complementary approach to NMR for determining the absolute configuration and solution-phase conformation of chiral molecules like this compound. rsc.orgrsc.org By comparing the experimental VCD spectrum with quantum chemical calculations for different possible conformations, a more definitive understanding of the dominant solution-state structure can be achieved. researchgate.net This is particularly valuable for complex natural products where multiple chiral centers and flexible rings can lead to a variety of low-energy conformations. rsc.orgrsc.org

| Spectroscopic Technique | Information Gained | Relevance to this compound |

| Rotating Frame Overhauser Effect Spectroscopy (ROESY) | Through-space proton-proton correlations | Elucidation of the three-dimensional folding and spatial arrangement of functional groups. |

| 2D Exchange Spectroscopy (2D EXSY) | Kinetics of conformational exchange | Understanding the dynamic behavior of the spiroketal core and other flexible parts of the molecule. nih.gov |

| Vibrational Circular Dichroism (VCD) | Absolute configuration and solution-phase conformation | Definitive assignment of stereochemistry and identification of the predominant conformer in a physiological environment. rsc.orgresearchgate.net |

Rational Design and Synthesis of Advanced Analogues for Mechanistic Probes

To fully understand the structure-activity relationship (SAR) of this compound and to develop more potent and selective analogues, a program of rational design and synthesis is essential. This would involve the creation of a library of derivatives with systematic modifications to the core structure.

Key areas for modification include the three carboxylic acid groups, the nonyl side chain, and the spiroketal core. For instance, esterification or amidation of the carboxylic acid groups could probe their relative importance for target binding and cellular uptake. mdpi.com The length and functionality of the alkyl side chain could also be varied to investigate its role in hydrophobic interactions with the target protein.

Furthermore, the synthesis of activity-based probes (ABPs) based on the this compound scaffold would be a powerful tool for identifying its cellular targets and elucidating its mechanism of action. frontiersin.org These probes would incorporate a reactive group that can covalently bind to the target protein, allowing for its isolation and identification. A "clickable" tag, such as an alkyne or azide, could also be included for subsequent fluorescent labeling and visualization. frontiersin.org

| Analogue Type | Modification Strategy | Research Goal |

| Carboxylic Acid Derivatives | Esterification, amidation | Determine the role of each carboxylic acid in target binding and cell permeability. |

| Side Chain Analogues | Varying alkyl chain length, introducing unsaturation or functional groups | Probe the importance of hydrophobic interactions and explore potential for additional binding interactions. |

| Spiroketal Modifications | Synthesis of diastereomers with altered spiroketal stereochemistry | Investigate the influence of the spiroketal conformation on biological activity. nih.gov |

| Activity-Based Probes | Incorporation of a reactive "warhead" and a "clickable" tag | Covalent labeling and identification of the cellular targets of this compound. frontiersin.org |

Computational Chemistry Approaches to Structure-Activity Relationships and Binding Modes

Computational chemistry provides a powerful in silico platform to complement and guide experimental studies on this compound. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule and its analogues in explicit solvent, providing a dynamic picture of their behavior that is not accessible through static experimental structures alone.

Molecular docking studies can be used to predict the binding mode of this compound and its analogues to potential target proteins, such as heparanase. nih.govresearchgate.netmdpi.com These studies can help to identify key amino acid residues involved in the binding interaction and provide a structural basis for the observed SAR. By comparing the docking scores and binding poses of a series of analogues, it is possible to rationalize their relative activities and guide the design of new, more potent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop mathematical models that correlate the structural features of this compound analogues with their biological activity. researchgate.net These models can then be used to predict the activity of virtual compounds, allowing for the in silico screening of large libraries of potential analogues before committing to their synthesis. This approach can significantly accelerate the drug discovery process and reduce the costs associated with experimental screening. researchgate.net

| Computational Method | Application | Expected Outcome |

| Molecular Dynamics (MD) Simulations | Exploration of the conformational space of this compound and its analogues in solution. | A dynamic understanding of the conformational preferences and flexibility of the molecule. |

| Molecular Docking | Prediction of the binding pose of this compound within the active site of target proteins. | Identification of key binding interactions and a structural rationale for the observed biological activity. nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models based on the structural properties and biological activities of a series of analogues. | In silico prediction of the activity of novel analogues, guiding the design of more potent compounds. researchgate.net |

Q & A

Q. What are the established methods for synthesizing ent-Trachyspic acid in laboratory settings?

Synthesis typically involves multi-step organic reactions, including [stereoselective cyclization] and [chiral resolution]. Key steps include:

Q. How is this compound characterized spectroscopically?

Characterization requires a combination of:

- NMR : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm structural integrity and stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 365.1122) .

- IR Spectroscopy : Identification of carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and conjugated carbonyl groups (~1680 cm⁻¹) .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

Initial screening often includes:

- Cytotoxicity assays (e.g., MTT or SRB assays) against cancer cell lines (IC50 calculations) .

- Enzyme inhibition studies (e.g., fluorescence-based kinetic assays) to assess binding affinity (Ki values) .

- Dose-response curves and statistical validation via ANOVA to confirm reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions may arise from:

- Variability in assay conditions (e.g., pH, temperature, or cell line selection). Standardize protocols using guidelines from Reviews in Analytical Chemistry .

- Statistical outliers : Apply Grubbs’ test to identify and exclude anomalous data points .

- Meta-analysis : Compare raw datasets from multiple studies using tools like PRISMA to identify confounding variables .

Q. What strategies optimize the stereochemical purity of this compound during synthesis?

Advanced approaches include:

- Chiral auxiliaries : Temporarily introduce directing groups to enforce desired stereochemistry .

- Dynamic kinetic resolution : Use catalysts (e.g., Ru-based complexes) to shift equilibrium toward the target enantiomer .

- Analytical validation : Monitor enantiomeric excess (ee) via chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) .

Q. How do researchers design mechanistic studies to elucidate this compound’s mode of action?

Mechanistic workflows involve:

Q. What methodologies address low yields in this compound isolation from natural sources?

Yield improvement strategies:

- Extraction optimization : Test solvent systems (e.g., methanol:water vs. ethyl acetate) and ultrasonication parameters .

- Metabolic engineering : Overexpress biosynthetic genes in host organisms (e.g., Aspergillus nidulans) .

- Process scale-up : Use factorial design (e.g., Box-Behnken) to identify critical variables (pH, agitation rate) .

Methodological Considerations

- Data Presentation : Include processed data (e.g., dose-response curves) in the main text and raw datasets in appendices .

- Ethical Compliance : Ensure all biological assays adhere to institutional review board (IRB) guidelines for reproducibility .

- Contradiction Analysis : Apply TRIZ principles to map technical conflicts (e.g., purity vs. yield) and identify innovative solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.